molecular formula C10H8Cl2O2 B1413643 3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid CAS No. 1807418-86-5

3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid

Cat. No.: B1413643
CAS No.: 1807418-86-5
M. Wt: 231.07 g/mol
InChI Key: CUHLMIPLEUQKEF-UHFFFAOYSA-N
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Description

3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,5-dichloro-4-methylbenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

  • 2,4-Dichlorocinnamic acid
  • 4-Methylcinnamic acid
  • 2,5-Dichlorobenzoic acid

Comparison: 3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to 2,4-Dichlorocinnamic acid, the position of the chlorine atoms can lead to different substitution patterns and reactivity. The addition of a methyl group, as seen in 4-Methylcinnamic acid, can also impact the compound’s properties .

Properties

IUPAC Name

3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-9(12)7(5-8(6)11)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLMIPLEUQKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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